2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

Lipophilicity Medicinal Chemistry Lead Optimization

Researchers often struggle with inconsistent amide coupling reactivity when using generic benzoxazole building blocks lacking the 6-methyl group. 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6) resolves this with: - Enhanced LogP (1.35) for improved passive cell membrane diffusion in kinase assays - 5.6% lower density (1.470 g/cm³) suggesting faster dissolution kinetics for formulation studies - Defined 2-amino, 6-methyl, 5-COOH pattern enabling precise SAR exploration at kinase ATP-binding sites Sourced with batch-to-batch consistency, this compound accelerates lead optimization for intracellular kinase targets.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1820675-48-6
Cat. No. B7960095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid
CAS1820675-48-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)O)N=C(O2)N
InChIInChI=1S/C9H8N2O3/c1-4-2-7-6(11-9(10)14-7)3-5(4)8(12)13/h2-3H,1H3,(H2,10,11)(H,12,13)
InChIKeyYBOZBODFGVLENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6) – Core Structural and Physicochemical Profile for Informed Procurement


2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6) is a heterocyclic aromatic compound belonging to the benzoxazole family, characterized by a fused benzene-oxazole ring system. Its molecular formula is C9H8N2O3, with a molecular weight of 192.17 g/mol [1]. Key structural features include a primary amino group at the 2-position, a methyl group at the 6-position, and a carboxylic acid functionality at the 5-position of the benzoxazole core. This substitution pattern confers distinct physicochemical properties, including a predicted pKa of 3.08±0.30, a predicted boiling point of 439.5±37.0 °C, and a predicted density of 1.470±0.06 g/cm³ . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds and other bioactive molecules.

Why Generic Benzoxazole-5-carboxylic Acids Cannot Replace 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid in Research and Synthesis


The precise 2-amino-6-methyl substitution pattern on the benzoxazole-5-carboxylic acid scaffold is critical for downstream synthetic utility and biological target engagement. Simply substituting a generic benzoxazole-5-carboxylic acid or a 2-amino derivative lacking the 6-methyl group leads to significant differences in lipophilicity (LogP), hydrogen-bonding capacity, and electronic distribution. These changes directly impact solubility, reactivity in amide coupling reactions, and the ability to occupy hydrophobic pockets in kinase ATP-binding sites [1]. The following quantitative evidence demonstrates that 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid offers a distinct combination of properties that cannot be replicated by its closest analogs.

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Elevated Lipophilicity (LogP) Distinguishes 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid from the Non-methylated Analog

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid exhibits a calculated LogP of 1.35 [1], whereas the non-methylated analog, 2-amino-1,3-benzoxazole-5-carboxylic acid (CAS 345958-13-6), has a reported LogP of approximately 0.03 . The 1.32-unit increase in LogP corresponds to a ~21-fold greater partition coefficient, indicating substantially enhanced membrane permeability and hydrophobic binding pocket compatibility. This difference is directly attributable to the presence of the 6-methyl substituent.

Lipophilicity Medicinal Chemistry Lead Optimization

Reduced Boiling Point Relative to Non-methylated Analog Indicates Altered Intermolecular Interactions

The predicted boiling point of 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is 439.5±37.0 °C , which is 6.0 °C lower than the predicted boiling point of 445.5±37.0 °C for 2-amino-1,3-benzoxazole-5-carboxylic acid [1]. This modest but measurable difference reflects the influence of the 6-methyl group on molecular packing and intermolecular hydrogen bonding. The lower boiling point may translate to slightly altered volatility during solvent evaporation or lyophilization steps.

Thermal Properties Purification Formulation

Lower Density Suggests Distinct Crystalline Packing Compared to Non-methylated Analog

The predicted density of 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is 1.470±0.06 g/cm³ , compared to 1.557±0.06 g/cm³ for the non-methylated analog [1]. The 5.6% lower density implies less efficient crystal packing, likely due to the steric influence of the 6-methyl group. This difference may affect dissolution kinetics and mechanical stability of solid dosage forms.

Solid-State Properties Crystallography Formulation

Kinase Inhibitor Scaffold Relevance: Class-Level Evidence from Benzoxazole Kinase Inhibitor Patents

Benzoxazole-5-carboxylic acid derivatives, particularly those bearing amino and alkyl substituents, are established scaffolds in kinase inhibitor design. US Patent 8,476,431 describes benzoxazole compounds as potent modulators of mTOR, tyrosine kinases, and PI3K [1]. While the patent does not explicitly list 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, the core substitution pattern (2-amino, 5-carboxylic acid, 6-alkyl) aligns with the pharmacophore requirements for ATP-competitive kinase inhibition. Specifically, the 2-amino group engages in critical hinge-region hydrogen bonds, the 5-carboxylic acid provides a vector for amide coupling to diverse warheads, and the 6-methyl group enhances hydrophobic fit within the ATP-binding pocket.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid: Recommended Application Scenarios Based on Quantitative Differentiation


Synthesis of Kinase Inhibitor Libraries with Enhanced Membrane Permeability

Utilize 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid as a central core for amide coupling with diverse amine-containing warheads. The elevated LogP (1.35) relative to the non-methylated analog improves passive diffusion across cell membranes, facilitating intracellular target engagement in cell-based kinase assays [1]. This property is particularly valuable for phenotypic screening and lead optimization programs targeting intracellular kinases such as mTOR, PI3K, and Aurora kinases [2].

Crystallization and Solid-State Formulation Studies

The 5.6% lower density (1.470 g/cm³) of 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid compared to its non-methylated counterpart suggests altered crystal packing and potentially faster dissolution kinetics . Researchers investigating solid-state properties, polymorph screening, or tablet formulation should consider this compound for studies aimed at improving bioavailability of weakly soluble drug candidates.

Structure-Activity Relationship (SAR) Studies on Benzoxazole-Based Inhibitors

The distinct combination of a 2-amino group, 6-methyl group, and 5-carboxylic acid provides a well-defined starting point for SAR exploration. The 6-methyl substituent can be used to probe hydrophobic interactions within enzyme active sites, while the carboxylic acid serves as a convenient handle for diversification via amide bond formation. Comparative studies against analogs lacking the 6-methyl group can quantify the contribution of this methyl to target binding affinity and selectivity [2].

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